molecular formula C13H11FN2O3 B7840826 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid

Cat. No.: B7840826
M. Wt: 262.24 g/mol
InChI Key: KNOVOTDUGXCNHV-UHFFFAOYSA-N
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Description

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is a fascinating and complex compound belonging to the pyridoindole family. The structure features a unique fluorine atom substitution, which imparts distinct chemical properties. This compound finds extensive applications across multiple scientific domains due to its intricate molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid typically involves multi-step organic synthesis, beginning with the preparation of the pyridoindole core. This is followed by the introduction of the fluoro substituent and the oxoacetic acid moiety. Conditions often involve controlled temperature environments and the use of specific catalysts to ensure the correct positioning of functional groups.

Industrial Production Methods

In an industrial context, the production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to improve reaction efficiency, as well as utilizing greener solvents and reagents to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is reactive in various types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of oxidized derivatives.

  • Reduction: : Reductive reactions can alter specific functional groups within the molecule.

  • Substitution: : The fluorine atom can be a site for nucleophilic substitution, leading to a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles such as amines or thiols can be used under controlled conditions.

Major Products Formed

Products vary depending on the reaction type, ranging from simple oxidized forms to complex substituted derivatives. Each product can exhibit different physicochemical properties useful in various applications.

Scientific Research Applications

This compound has a broad spectrum of applications across several scientific fields:

  • Chemistry: : Utilized in the synthesis of new organic molecules and as a reagent in organic transformations.

  • Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: : Used in the development of novel materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating pathways involved in disease processes. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrido[4,3-b]indol-2-yl)-2-oxoacetic acid: : Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 2-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid: : Missing the fluorine substituent, leading to altered chemical properties.

Highlighting Uniqueness

The presence of the fluorine atom in 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid enhances its reactivity and potential interactions with biological targets, making it unique among its analogs.

This compound stands out due to its intricate structure and broad applicability, from the lab to industry. Its distinctive properties and potential make it a compound worth exploring further.

Properties

IUPAC Name

2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-7-1-2-10-8(5-7)9-6-16(12(17)13(18)19)4-3-11(9)15-10/h1-2,5,15H,3-4,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOVOTDUGXCNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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